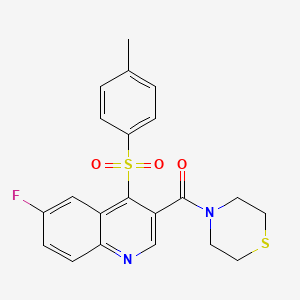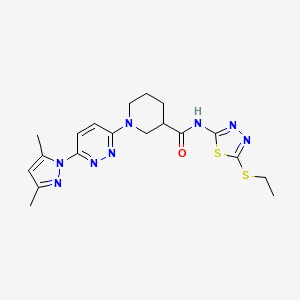
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N8OS2 and its molecular weight is 444.58. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial and Antituberculosis Activity
A significant area of research involves the investigation of novel compounds for their antimycobacterial and antituberculosis activities. Compounds synthesized from various chemical moieties have been evaluated for their efficacy against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains. For example, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising results in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating potential as a novel antituberculosis agent (Jeankumar et al., 2013). Similarly, novel imidazo[1,2-a]pyridine-3-carboxamides bearing different linkers demonstrated considerable activity against drug-sensitive/resistant MTB strains, suggesting the importance of the scaffold in developing new antitubercular agents (Lv et al., 2017).
Insecticidal Properties
Research into the insecticidal properties of synthesized compounds incorporating a thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, has been conducted. The creation of new heterocycles from versatile precursors has shown potential insecticidal benefits, indicating these compounds' utility in pest management strategies (Fadda et al., 2017).
Antimicrobial Evaluation
The synthesis and evaluation of new pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]pyridines, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]-triazines containing antipyridine moiety have been explored for their antimicrobial and antifungal activities. These studies contribute to the ongoing search for new antimicrobial agents capable of addressing the growing issue of drug resistance (Othman, 2013).
Antioxidant and Antitumor Activities
The development of novel compounds with antioxidant and antitumor activities is another crucial area of research. For instance, the synthesis of cyanoacetamide-based benzothiophenes has been investigated for their potential antitumor and antioxidant activities. This research contributes to the discovery of new therapeutic agents for cancer treatment and prevention (Bialy & Gouda, 2011).
Propriétés
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8OS2/c1-4-29-19-24-23-18(30-19)20-17(28)14-6-5-9-26(11-14)15-7-8-16(22-21-15)27-13(3)10-12(2)25-27/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,20,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJVVOMZGVDWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

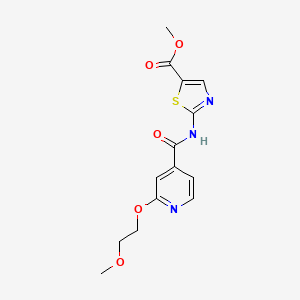

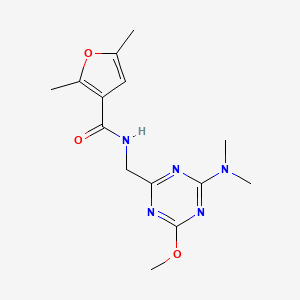

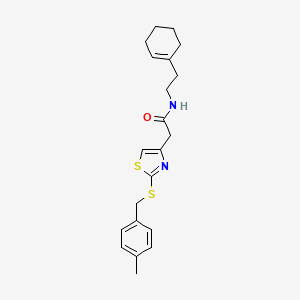
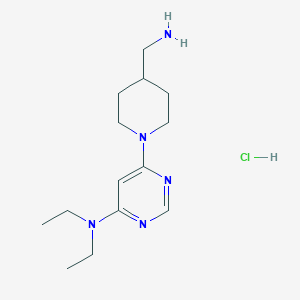
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)
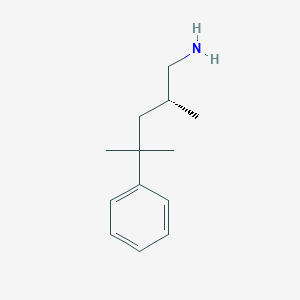
![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)
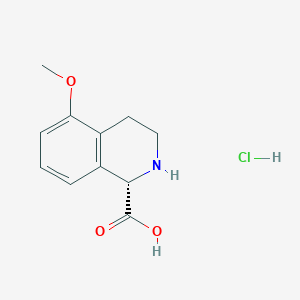

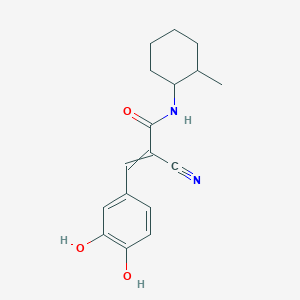
![N-(3,4-difluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800364.png)
